![molecular formula C17H27BN2O4 B581115 tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1309982-66-8](/img/structure/B581115.png)
tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
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Overview
Description
“tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate” is a chemical compound. It has an empirical formula of C21H33BN2O5 and a molecular weight of 404.31 . It’s a solid compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an indole compound was synthesized by a simple and efficient three-step substitution reaction . The structure of the compounds was determined using common methods such as 1H NMR, 13C NMR, IR, MS .Molecular Structure Analysis
The structure of the compound was determined by methods such as 1H NMR, 13C NMR, IR, MS . Additionally, the single crystal was obtained by the solvent evaporation method, and the crystal structure data were obtained by means of X-ray diffraction .Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis and Structural Analysis
The compound is used as an important intermediate in the synthesis of biologically active compounds like crizotinib. Its synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and confirms its structure through MS and 1 HNMR spectrum (Kong et al., 2016).
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized and structurally validated through various spectroscopic techniques. Density Functional Theory (DFT) is employed to compare molecular structures with X-ray diffraction values, indicating the accuracy of DFT in structural predictions (Huang et al., 2021).
Chemical Properties and Applications
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a derivative, is a significant intermediate for 1H-indazole derivatives. Its structure is analyzed through FTIR, NMR, and MS. The DFT calculations reveal stable and unstable conformers, and the physicochemical features are explored through molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).
Deeply colored polymers containing isoDPP units in the main chain are synthesized, with the use of related dioxaborolane compounds. The polymers exhibit good solubility in organic solvents and are part of a study on the synthesis and characteristics of these materials (Welterlich et al., 2012).
Molecular Structure and Analysis
- N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a derivative, is synthesized and structurally analyzed. DFT calculations align with X-ray diffraction results, indicating the reliability of DFT for structure prediction. The packing diagram shows hydrogen bonding, π–π stacking, and Van der Waals forces, contributing to the stability of the compound (Chen et al., 2021).
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the synthesis of many biologically active compounds .
Mode of Action
It is known that the compound can undergo suzuki-miyaura coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling reactions, which are a type of palladium-catalyzed cross-coupling reactions . These reactions are used to synthesize biaryl compounds, which are common motifs in organic compounds, including pharmaceuticals and polymers .
Result of Action
It is known that the compound is an important intermediate in the synthesis of many biologically active compounds .
properties
IUPAC Name |
tert-butyl N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11-9-10-12(18-23-16(5,6)17(7,8)24-18)13(19-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEPUXGTXHAWBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694433 |
Source
|
Record name | tert-Butyl [6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1309982-66-8 |
Source
|
Record name | tert-Butyl [6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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